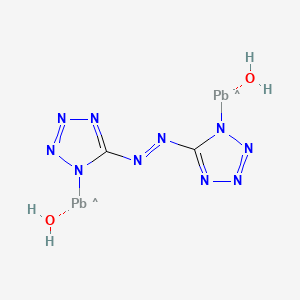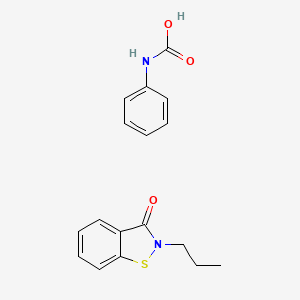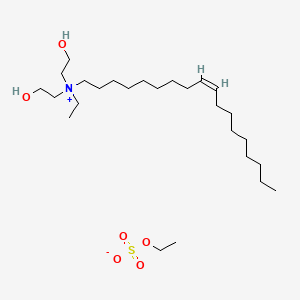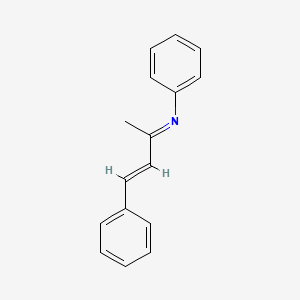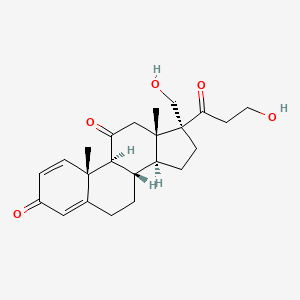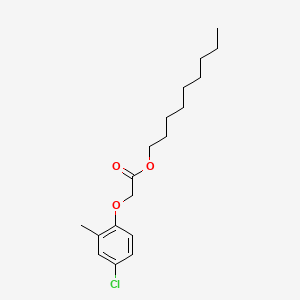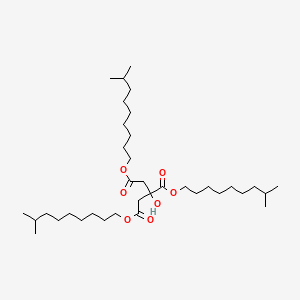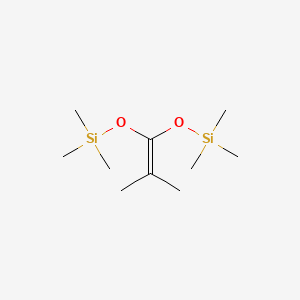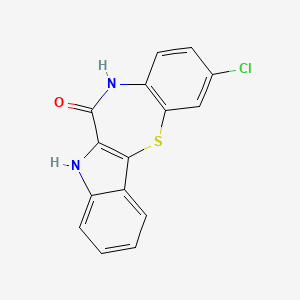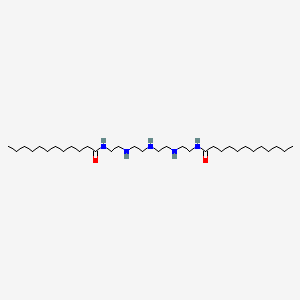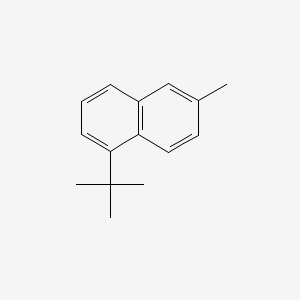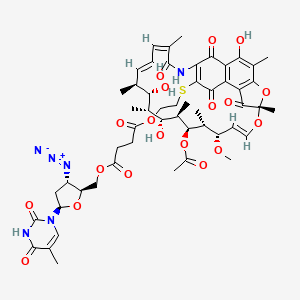
3-(O-5''-(3''-azido-3''-deoxythymidine)2'-succinyloxyethylthio)rifamycin S
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(O-5’‘-(3’‘-叠氮-3’‘-脱氧胸腺嘧啶)2’-琥珀酰氧乙基硫)利福霉素S 是一种复杂的化学化合物,它结合了叠氮胸腺嘧啶 (AZT) 和利福霉素 S 的特性。该化合物由于其在抗病毒和抗菌治疗中的潜在应用而备受关注。这两种分子的结合旨在提高治疗剂的生物利用度和疗效。
准备方法
合成路线和反应条件
3-(O-5’‘-(3’‘-叠氮-3’‘-脱氧胸腺嘧啶)2’-琥珀酰氧乙基硫)利福霉素 S 的合成涉及多个步骤。该过程从 3’‘-叠氮-3’'-脱氧胸腺嘧啶的制备开始,然后将其连接到琥珀酰氧乙基硫基团。该中间体随后与利福霉素 S 偶联。反应条件通常涉及使用有机溶剂、催化剂和受控温度,以确保获得所需产物,其纯度和产率高 .
工业生产方法
该化合物的工业生产可能会涉及使用优化的反应条件的大规模合成,以最大限度地提高产率并降低成本。这可能包括使用连续流动反应器、自动化合成设备和严格的质量控制措施,以确保最终产品的的一致性和纯度。
化学反应分析
反应类型
3-(O-5’‘-(3’‘-叠氮-3’‘-脱氧胸腺嘧啶)2’-琥珀酰氧乙基硫)利福霉素 S 会经历各种化学反应,包括:
氧化: 该反应可以改变化合物内的官能团,从而可能改变其生物活性。
还原: 还原反应可用于修饰叠氮基团,可能将其转化为胺。
取代: 亲核取代反应可用于将不同的官能团引入分子中。
常用试剂和条件
这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及叠氮化钠等亲核试剂。反应条件通常涉及受控温度、特定 pH 值和使用惰性气氛以防止不必要的副反应 .
形成的主要产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能会生成羟基化衍生物,而还原可能会生成含胺的化合物。取代反应可以引入各种官能团,从而导致多种衍生物。
科学研究应用
3-(O-5’‘-(3’‘-叠氮-3’‘-脱氧胸腺嘧啶)2’-琥珀酰氧乙基硫)利福霉素 S 具有多种科学研究应用:
化学: 用作研究复杂合成途径和反应机理的模型化合物。
作用机制
3-(O-5’‘-(3’‘-叠氮-3’‘-脱氧胸腺嘧啶)2’-琥珀酰氧乙基硫)利福霉素 S 的作用机制涉及抑制病毒和细菌复制所需的关键酶。叠氮胸腺嘧啶成分充当逆转录酶抑制剂,阻止核苷酸掺入病毒 DNA 中,从而阻止病毒复制 . 利福霉素 S 成分抑制细菌 RNA 聚合酶,阻止细菌基因的转录,导致细菌细胞死亡 . 这种双重机制增强了该化合物对多种病原体的疗效。
相似化合物的比较
类似化合物
叠氮胸腺嘧啶 (AZT): 一种用于治疗 HIV 的著名逆转录酶抑制剂.
利福霉素 S: 一种用于治疗细菌感染的抗生素,尤其是结核病.
其他核苷类似物: 像拉米夫定和替诺福韦这样的化合物,它们也通过靶向逆转录酶来抑制病毒复制.
独特性
3-(O-5’‘-(3’‘-叠氮-3’‘-脱氧胸腺嘧啶)2’-琥珀酰氧乙基硫)利福霉素 S 的独特性在于它结合了抗病毒和抗菌特性。这种双重作用使其成为治疗共感染和降低耐药性发展的可能性的有希望的候选者。此外,这两个分子的偶联可能比它们各自的成分更能提高它们的生物利用度和治疗效果 .
属性
CAS 编号 |
191152-92-8 |
|---|---|
分子式 |
C53H64N6O19S |
分子量 |
1121.2 g/mol |
IUPAC 名称 |
1-O-[2-[[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-13-acetyloxy-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-26-yl]sulfanyl]ethyl] 4-O-[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl] butanedioate |
InChI |
InChI=1S/C53H64N6O19S/c1-23-12-11-13-24(2)50(69)55-40-44(66)38-37(39-47(29(7)43(38)65)78-53(9,49(39)68)75-17-16-32(72-10)26(4)46(76-30(8)60)28(6)42(64)27(5)41(23)63)45(67)48(40)79-19-18-73-35(61)14-15-36(62)74-22-33-31(57-58-54)20-34(77-33)59-21-25(3)51(70)56-52(59)71/h11-13,16-17,21,23,26-28,31-34,41-42,46,63-65H,14-15,18-20,22H2,1-10H3,(H,55,69)(H,56,70,71)/b12-11+,17-16+,24-13-/t23-,26+,27+,28+,31-,32-,33+,34+,41-,42+,46+,53-/m0/s1 |
InChI 键 |
FISVPMJDUGDNFN-IXQFFXMGSA-N |
手性 SMILES |
C[C@H]1/C=C/C=C(\C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)SCCOC(=O)CCC(=O)OC[C@@H]5[C@H](C[C@@H](O5)N6C=C(C(=O)NC6=O)C)N=[N+]=[N-])/C |
规范 SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)SCCOC(=O)CCC(=O)OCC5C(CC(O5)N6C=C(C(=O)NC6=O)C)N=[N+]=[N-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


